molecular formula C7H3FN2O3 B1397924 2-Fluoro-4-hydroxy-5-nitrobenzonitrile CAS No. 1134198-38-1

2-Fluoro-4-hydroxy-5-nitrobenzonitrile

Cat. No.: B1397924
CAS No.: 1134198-38-1
M. Wt: 182.11 g/mol
InChI Key: YLRYYSYQJNBSMX-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O3 It is a derivative of benzonitrile, featuring fluorine, hydroxyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-hydroxy-5-nitrobenzonitrile can be synthesized through a multi-step process starting from 2-fluorobenzonitrile. The nitration of 2-fluorobenzonitrile yields 2-fluoro-5-nitrobenzonitrile, which can then undergo hydroxylation to produce this compound . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by a hydroxylation step using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Substituted benzonitriles depending on the nucleophile used.

    Reduction: 2-Fluoro-4-hydroxy-5-aminobenzonitrile.

    Oxidation: 2-Fluoro-4-oxo-5-nitrobenzonitrile.

Scientific Research Applications

2-Fluoro-4-hydroxy-5-nitrobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Environmental Chemistry: It is studied for its potential role in the degradation of pollutants and the synthesis of environmentally friendly chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-4-hydroxy-5-nitrobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine, hydroxyl, and nitro groups allows for diverse interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Fluoro-4-hydroxybenzonitrile: Lacks the nitro group, affecting its electronic properties and reactivity.

    4-Hydroxy-5-nitrobenzonitrile:

Uniqueness

2-Fluoro-4-hydroxy-5-nitrobenzonitrile is unique due to the combination of fluorine, hydroxyl, and nitro groups on the benzonitrile scaffold. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical syntheses and applications.

Properties

IUPAC Name

2-fluoro-4-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-5-2-7(11)6(10(12)13)1-4(5)3-9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRYYSYQJNBSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Nitric acid (0.326 mL, 7.29 mmol) 70% was added dropwise to a stirred solution of 2-fluoro-4-hydroxybenzonitrile (1 g, 7.29 mmol) in acetic acid (20 mL). The resulting solution was warmed to 40° C. for 24 hr. Solvent removed under reduced pressure to afford a yellow solid. Recrystallisation from EtOH (˜15 mL) afforded 2-fluoro-4-hydroxy-5-nitrobenzonitrile (401 mg, 2.202 mmol, 30.2% yield) as a yellow solid.
Quantity
0.326 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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